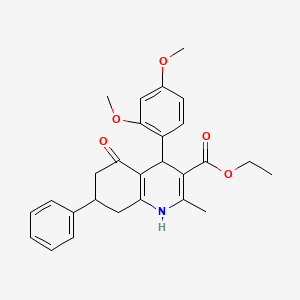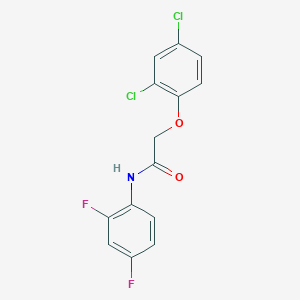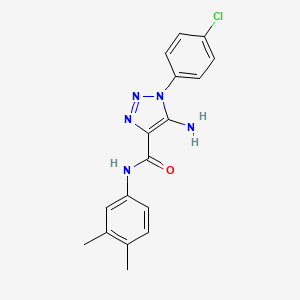
3-(2-naphthyloxy)propyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-naphthyloxy)propyl thiocyanate, also known as NPC 15669, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(2-naphthyloxy)propyl thiocyanate 15669 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and viral infections. 3-(2-naphthyloxy)propyl thiocyanate 15669 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of the hepatitis C virus (HCV) protease, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects
3-(2-naphthyloxy)propyl thiocyanate 15669 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). 3-(2-naphthyloxy)propyl thiocyanate 15669 has also been shown to exhibit anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting their proliferation. Additionally, 3-(2-naphthyloxy)propyl thiocyanate 15669 has been shown to exhibit anti-viral effects by inhibiting the replication of viruses such as HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-naphthyloxy)propyl thiocyanate 15669 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various diseases and conditions. However, there are also limitations to using 3-(2-naphthyloxy)propyl thiocyanate 15669 in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 3-(2-naphthyloxy)propyl thiocyanate 15669 may exhibit off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(2-naphthyloxy)propyl thiocyanate 15669. One area of research is to further elucidate its mechanism of action. Understanding how 3-(2-naphthyloxy)propyl thiocyanate 15669 works at the molecular level can help researchers design more effective drugs based on its structure. Another area of research is to study the potential use of 3-(2-naphthyloxy)propyl thiocyanate 15669 in combination with other drugs. Combining 3-(2-naphthyloxy)propyl thiocyanate 15669 with other drugs may enhance its therapeutic effects and reduce its side effects. Finally, research can be conducted to explore the potential use of 3-(2-naphthyloxy)propyl thiocyanate 15669 in treating other diseases and conditions beyond cancer and viral infections.
Synthesemethoden
3-(2-naphthyloxy)propyl thiocyanate 15669 can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 2-naphthol with 3-chloropropyl thiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 3-(2-naphthyloxy)propyl thiocyanate 15669.
Wissenschaftliche Forschungsanwendungen
3-(2-naphthyloxy)propyl thiocyanate 15669 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 3-(2-naphthyloxy)propyl thiocyanate 15669 has been studied for its potential use in treating various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in treating viral infections such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
3-naphthalen-2-yloxypropyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c15-11-17-9-3-8-16-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSDVACBGIDRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCSC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Naphthalen-2-yloxypropyl thiocyanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4-ethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B5130715.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130723.png)
![2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B5130727.png)
![methyl 4-chloro-3-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5130737.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5130738.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5130743.png)
![1-(4-bromophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5130744.png)


![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5130788.png)
![5-(diethylamino)-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5130790.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)
![2,5-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5130804.png)
